molecular formula C13H19ClFN3O B15341000 N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride

N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride

Cat. No.: B15341000
M. Wt: 287.76 g/mol
InChI Key: GNSRFZHVIFOITA-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with N-methylpiperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phosgene or a similar carbonylating agent to form the carboxamide group. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. The piperazine ring provides structural stability and facilitates the compound’s interaction with biological molecules. The carboxamide group contributes to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)-N-methylpiperazine: Lacks the carboxamide group, resulting in different chemical properties and applications.

    N-(4-Chlorophenyl)-N-methylpiperazine-1-carboxamide hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

Uniqueness

N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19ClFN3O

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C13H18FN3O.ClH/c1-16(10-11-2-4-12(14)5-3-11)13(18)17-8-6-15-7-9-17;/h2-5,15H,6-10H2,1H3;1H

InChI Key

GNSRFZHVIFOITA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=O)N2CCNCC2.Cl

Origin of Product

United States

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